molecular formula C5H7NO2S2 B1349393 5-Methylthiophene-2-sulfonamide CAS No. 53595-69-0

5-Methylthiophene-2-sulfonamide

Cat. No.: B1349393
CAS No.: 53595-69-0
M. Wt: 177.2 g/mol
InChI Key: QIFRWYJBGDRVKY-UHFFFAOYSA-N
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Description

5-Methylthiophene-2-sulfonamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylthiophene-2-sulfonamide typically involves the sulfonation of 5-methylthiophene followed by the introduction of the sulfonamide group. One common method involves the reaction of 5-methylthiophene with chlorosulfonic acid to form 5-methylthiophene-2-sulfonyl chloride. This intermediate is then reacted with ammonia or an amine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-Methylthiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes. The sulfonamide group interacts with the active site of the enzyme, leading to inhibition of its activity. This mechanism is similar to that of other sulfonamide-based inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-sulfonamide
  • 5-Methylthiophene-2-sulfonyl chloride
  • 5-Aminomethylthiophene-2-sulfonamide

Uniqueness

5-Methylthiophene-2-sulfonamide is unique due to the presence of the methyl group at the 5-position of the thiophene ring. This structural feature can influence its reactivity and biological activity, making it distinct from other thiophene derivatives. The methyl group can also affect the compound’s solubility and interaction with molecular targets, contributing to its unique properties.

Properties

IUPAC Name

5-methylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S2/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFRWYJBGDRVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344986
Record name 5-Methylthiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53595-69-0
Record name 5-Methyl-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53595-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylthiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure of Example 3 was followed using 2-methylthiophene (8.0 g, 81.6 mmole), chlorosulfonic acid (28.4 g, 245 mmole) and 200 ml concentrated ammonium hydroxide to produce 5-methyl-2-thiophenesulfonamide which was contacted with 3,4-dichlorophenyl isocyanate (2.61 g, 13.8 mmole) and 1N NaOH (14.5 ml) in 10 ml acetone to provide 3.5 g of the named product as a solid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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